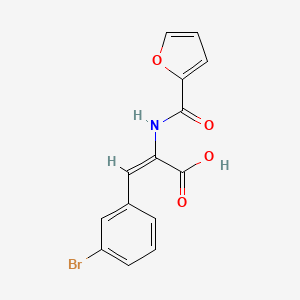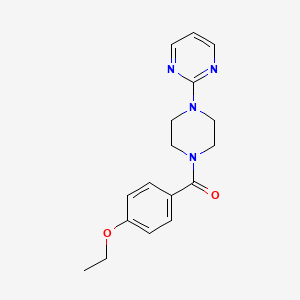
(4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Vue d'ensemble
Description
(4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features both aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4-ethoxybenzoyl chloride with 4-pyrimidin-2-ylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, a one-pot synthesis method can be employed. This method involves the continuous reaction of 2-chloro-5-bromobenzoic acid with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, followed by the addition of an organic solvent, Lewis acid, phenetole, and borohydride to undergo Friedel-Crafts acylation and hydroboration reduction reactions . This process is advantageous due to its simplicity, reduced catalyst consumption, and lower production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Ethoxyphenyl)-(2-pyridinyl)methanone
- (4-Ethoxyphenyl)-(4-methoxyphenyl)methanone
- (4-Ethoxyphenyl)-(4-tert-butylphenyl)methanone
Uniqueness
(4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-23-15-6-4-14(5-7-15)16(22)20-10-12-21(13-11-20)17-18-8-3-9-19-17/h3-9H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIALHDAGNCUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328481 | |
| Record name | (4-ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438467-96-0 | |
| Record name | (4-ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


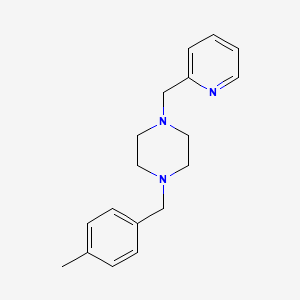
![N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5743922.png)
![4-[(5-Tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B5743929.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5743942.png)
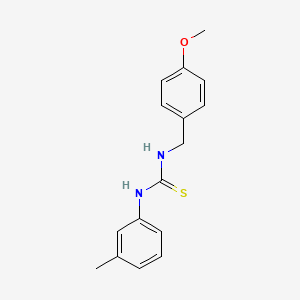
![2-[(3-bromo-4-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5743957.png)
![4,7,14,14-tetramethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B5743963.png)
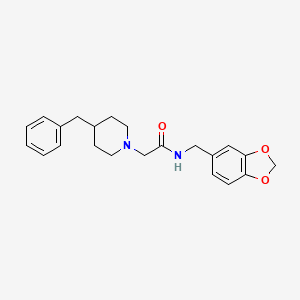
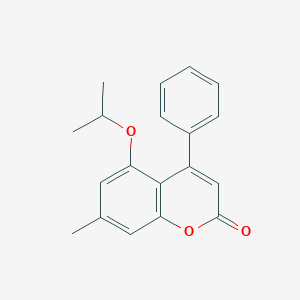
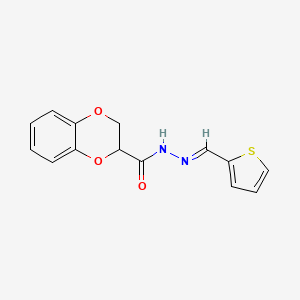
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5743995.png)
![1-[(3,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5744009.png)
![N-(4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5744018.png)
